(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide
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Overview
Description
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is a complex organic compound that features a cyclohexyl ring substituted with benzyl and isopropyl groups, an amino group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the cyclohexyl ring: Starting with a cyclohexanone derivative, the cyclohexyl ring is functionalized with benzyl and isopropyl groups through Friedel-Crafts alkylation.
Introduction of the amino group: The amino group is introduced via reductive amination, where the cyclohexyl ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the propionamide moiety: The final step involves the coupling of the amino-cyclohexyl intermediate with a propionyl chloride derivative under basic conditions to form the propionamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Benzyl alcohol, benzyl ketone, isopropyl alcohol, isopropyl ketone.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving amines and amides.
Medicine: Potential therapeutic agent for conditions involving the central nervous system due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as receptors or enzymes in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Cyclohexylamine derivatives: Compounds like cyclohexylamine and its substituted derivatives share structural similarities.
Benzylamine derivatives: Benzylamine and its derivatives also exhibit similar chemical properties.
Propionamide derivatives: Compounds containing the propionamide moiety, such as N-propionylglycine.
Uniqueness: (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is unique due to the specific combination of functional groups and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)22(13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)21-19(23)15(3)20/h4-8,14-15,17-18H,9-13,20H2,1-3H3,(H,21,23)/t15-,17?,18?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVYPSHAWJEVKR-ZLPCBKJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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